REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].CCCCCCCC(OC(CCCCCCC)=O)=O.C(OC=C)(=O)CCCCCCCCCCC.C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)OC(=O)CCCCCCC
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
CUSTOM
|
Details
|
reaction at a temperature of 27° C. for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction system was subjected to centrifugal filtration
|
Type
|
CUSTOM
|
Details
|
to remove the supernatant
|
Type
|
ADDITION
|
Details
|
To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol
|
Type
|
CUSTOM
|
Details
|
The same reaction
|
Name
|
|
Type
|
|
Smiles
|
BrC[C@H](O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].CCCCCCCC(OC(CCCCCCC)=O)=O.C(OC=C)(=O)CCCCCCCCCCC.C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)OC(=O)CCCCCCC
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
CUSTOM
|
Details
|
reaction at a temperature of 27° C. for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction system was subjected to centrifugal filtration
|
Type
|
CUSTOM
|
Details
|
to remove the supernatant
|
Type
|
ADDITION
|
Details
|
To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol
|
Type
|
CUSTOM
|
Details
|
The same reaction
|
Name
|
|
Type
|
|
Smiles
|
BrC[C@H](O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |